![molecular formula C21H24N6O3S2 B2856828 7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione CAS No. 872627-90-2](/img/no-structure.png)

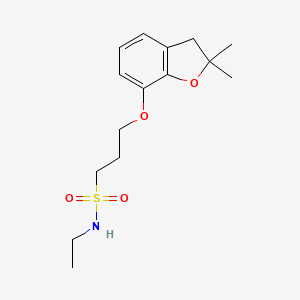

7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that includes several notable substructures, such as a benzo[d]thiazol-2-ylthio group, a morpholino group, and a purine dione group . These types of structures are often found in biologically active compounds, including pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The benzo[d]thiazol-2-ylthio group would contribute a six-membered ring with sulfur and nitrogen atoms . The morpholino group would add another six-membered ring containing an oxygen atom .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The thiazole ring is known to participate in a variety of reactions, including substitutions and additions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the morpholino group could potentially increase its solubility in water .

Applications De Recherche Scientifique

Biological Activity and Synthesis

A series of substituted pyridines and purines containing 2,4-thiazolidinedione were synthesized and evaluated for their effect on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in vivo, highlighting the potential of such compounds in diabetes and lipid metabolism research (Kim et al., 2004).

Antiproliferative Activity

Novel derivatives of 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, indicating the potential of these compounds in cancer research (Chandrappa et al., 2008).

Polymer Semiconductors

The compound (3E,7E)-3,7-Bis(2-oxoindolin-3-ylidene)benzo[1,2-b:4,5-b']difuran-2,6(3H,7H)-dione was used as a new electron-acceptor building block for polymer semiconductors, showcasing applications in electronic devices and materials science (Yan et al., 2013).

Antimicrobial Applications

The synthesis and evaluation of pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives for their antimicrobial activities suggest the utility of such compounds in developing new antimicrobial agents (Jat et al., 2006).

Materials Chemistry

New ring systems derived from 4,5-diaminobenzo[b]thiophen and its derivatives highlight the compound's relevance in synthesizing novel materials for various applications, including electronic and optical devices (Chapman et al., 1971).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the introduction of a benzo[d]thiazol-2-ylthio group onto a 7-(2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione scaffold.", "Starting Materials": [ "7-(2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione", "2-chloro-3-nitrobenzo[d]thiazole", "Sodium hydride", "2-methyl-3-(morpholin-4-yl)propan-1-ol", "Triethylamine", "Dimethylformamide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "The 7-(2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is reacted with sodium hydride in dimethylformamide to form the corresponding sodium salt.", "The 2-chloro-3-nitrobenzo[d]thiazole is reacted with sodium hydride in dimethylformamide to form the corresponding thiol.", "The thiol is then reacted with the sodium salt of the purine derivative in the presence of triethylamine in dimethylformamide to form the desired compound.", "The compound is then purified by column chromatography using a mixture of methanol and ethyl acetate as the eluent.", "The final compound is obtained as a white solid.", "The compound can be further characterized by various spectroscopic techniques such as NMR and mass spectrometry.", "The purity of the compound can be determined by HPLC analysis." ] } | |

Numéro CAS |

872627-90-2 |

Nom du produit |

7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione |

Formule moléculaire |

C21H24N6O3S2 |

Poids moléculaire |

472.58 |

Nom IUPAC |

7-[3-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione |

InChI |

InChI=1S/C21H24N6O3S2/c1-13(12-31-21-22-14-5-3-4-6-15(14)32-21)11-27-16-17(25(2)20(29)24-18(16)28)23-19(27)26-7-9-30-10-8-26/h3-6,13H,7-12H2,1-2H3,(H,24,28,29) |

Clé InChI |

VMTULHYZQJFYID-UHFFFAOYSA-N |

SMILES |

CC(CN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C)CSC4=NC5=CC=CC=C5S4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2856749.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one](/img/structure/B2856754.png)

![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2856760.png)

![N-(1-Cyanocyclohexyl)-2-[4-(2-oxopyrrolidin-1-yl)azepan-1-yl]propanamide](/img/structure/B2856761.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2856762.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2856764.png)

![3-Tert-butyl-6-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]pyridazine](/img/structure/B2856765.png)